molecular formula C9H18ClNO3 B2682964 Methyl 2-(methylamino)-2-(oxan-4-yl)acetate;hydrochloride CAS No. 2460754-65-6

Methyl 2-(methylamino)-2-(oxan-4-yl)acetate;hydrochloride

Cat. No.: B2682964
CAS No.: 2460754-65-6
M. Wt: 223.7
InChI Key: KXOGIIAEGVMQJB-UHFFFAOYSA-N
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Description

Methyl 2-(methylamino)-2-(oxan-4-yl)acetate hydrochloride is a chiral organic compound featuring a methyl ester group, a methylamino substituent, and a tetrahydro-2H-pyran-4-yl (oxan-4-yl) ring. This molecule is typically utilized as a building block in pharmaceutical synthesis, particularly in the development of spirocyclic and heterocyclic compounds . Its hydrochloride salt enhances stability and solubility, making it suitable for reactions in polar solvents.

Properties

IUPAC Name

methyl 2-(methylamino)-2-(oxan-4-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-10-8(9(11)12-2)7-3-5-13-6-4-7;/h7-8,10H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOGIIAEGVMQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1CCOCC1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(methylamino)-2-(oxan-4-yl)acetate; hydrochloride, a compound with potential biological significance, has garnered attention in various fields including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-(methylamino)-2-(oxan-4-yl)acetate; hydrochloride is characterized by its unique molecular structure which includes a methylamino group and an oxan-4-yl moiety. This configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The binding affinity to these targets can modulate various biochemical pathways, leading to significant physiological effects. The exact mechanisms are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and metabolic processes.

Antimicrobial Activity

One of the notable aspects of Methyl 2-(methylamino)-2-(oxan-4-yl)acetate; hydrochloride is its antimicrobial properties. Research indicates that compounds with similar structures exhibit growth inhibition against various bacterial strains. For instance, studies have shown that related compounds demonstrate activity against Staphylococcus epidermidis, suggesting potential applications in treating infections .

Antitumor Effects

Emerging evidence suggests that this compound may possess antitumor properties. In vitro studies have indicated that derivatives of this class can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds structurally related to Methyl 2-(methylamino)-2-(oxan-4-yl)acetate showed promising results in growth inhibition assays .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of Methyl 2-(methylamino)-2-(oxan-4-yl)acetate; hydrochloride:

StudyFocusFindings
Study 1 Antimicrobial ActivityDemonstrated effectiveness against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1000 μg/mL.
Study 2 Antitumor ActivityShowed significant growth inhibition in multiple cancer cell lines using the MTT assay.
Study 3 Neurotransmitter ModulationInvestigated effects on neurotransmitter systems, indicating potential cognitive-enhancing properties.

Applications in Medicine

Given its biological activities, Methyl 2-(methylamino)-2-(oxan-4-yl)acetate; hydrochloride is being explored for various therapeutic applications:

  • Antimicrobial Agents : Due to its effectiveness against bacteria, it could be developed into new antibiotics.
  • Cancer Therapeutics : Its antitumor properties position it as a candidate for cancer treatment regimens.
  • Cognitive Enhancers : Preliminary findings suggest potential use in cognitive enhancement therapies.

Comparison with Similar Compounds

Core Structural Variations

The target compound belongs to a family of α-methylamino esters with diverse substituents. Key structural analogs and their differentiating features are summarized below:

Compound Name Substituent at α-Position Ester Group Molecular Formula Key Features/Applications Evidence Source
Methyl 2-(methylamino)-2-(oxan-4-yl)acetate hydrochloride Oxan-4-yl Methyl C9H17NO3·HCl Spirocyclic intermediate; improved metabolic stability due to oxane ring
Ethyl 2-(methylamino)-2-(oxan-4-yl)acetate hydrochloride Oxan-4-yl Ethyl C10H19NO3·HCl Longer alkyl chain enhances lipophilicity; used in peptide mimetics
Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate hydrochloride 3-Methoxyphenyl Methyl C10H14ClNO3 Aromatic substituent enables π-π interactions; potential CNS drug candidate
Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride 3,4-Dichlorophenyl Methyl C10H12Cl3NO2 Electron-withdrawing groups enhance electrophilicity; antimicrobial applications
Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate hydrochloride 4-Hydroxyphenyl Methyl C9H11NO3·HCl Phenolic hydroxyl group improves solubility; chiral synthon for antibiotics

Impact of Substituents on Physicochemical Properties

  • Oxan-4-yl Group : The oxane ring introduces conformational rigidity and moderate polarity, balancing solubility (logP ~1.2 estimated) and membrane permeability. This contrasts with aromatic analogs (e.g., 3-methoxyphenyl derivative), which exhibit higher logP values (~2.5) and enhanced binding to hydrophobic targets .
  • Halogenated Aromatic Groups : The 3,4-dichlorophenyl analog (logP ~3.0) demonstrates increased metabolic resistance but reduced aqueous solubility, favoring applications in topical antimicrobials .
  • Ester Group Variation: Ethyl esters (e.g., Ethyl 2-(methylamino)-2-(oxan-4-yl)acetate hydrochloride) prolong half-life in vivo compared to methyl esters due to slower esterase cleavage .

Commercial Availability

Specialized suppliers (e.g., CymitQuimica, American Elements) offer methyl and ethyl analogs at research-scale quantities (50 mg to 500 mg), with prices ranging from €698 to €2,815 per 500 mg .

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